molecular formula C12H23N3 B8370422 3-tert-butyl-1-pentyl-1H-pyrazol-5-amine

3-tert-butyl-1-pentyl-1H-pyrazol-5-amine

Cat. No.: B8370422
M. Wt: 209.33 g/mol
InChI Key: RUSYDBDIOXWLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-1-pentyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H23N3 and its molecular weight is 209.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

5-tert-butyl-2-pentylpyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-5-6-7-8-15-11(13)9-10(14-15)12(2,3)4/h9H,5-8,13H2,1-4H3

InChI Key

RUSYDBDIOXWLEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=CC(=N1)C(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 99A (10.0 g, 41.3 mmol) in EtOH (85 mL) was added hydrazine hydrate (3.02 mL, 61.9 mmol). The mixture was warmed to reflux (85° C.) and was allowed to stir for 20 hours. The mixture was cooled to ambient temperature then 4,4-dimethyl-3-oxopentanenitrile (7.78 g, 61.9 mmol) was added and the mixture was again warmed to reflux (85° C.) and was allowed to stir for 4 hours then the mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2 (100 mL) and saturated aqueous NaHCO3 (50 mL) was added slowly. The layers were separated and the aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. Purification by column chromatography (SiO2, 50% hexanes/EtOAc) provided the title compound (7.6 g, 36.3 mmol, 88% yield). MS (DCI/NH3) m/z 210 (M+H)+.
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.02 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
7.78 g
Type
reactant
Reaction Step Two
Yield
88%

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